1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, a thiophene ring, and a urea moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst, such as copper sulfate, under reflux conditions.
Attachment of the Tetrazole Ring to the Urea Moiety: The tetrazole derivative is then reacted with an isocyanate derivative to form the urea linkage. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Introduction of the Thiophene Ring: The final step involves the introduction of the thiophene ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Thiophen-2-ylmethyl chloride, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes. The thiophene ring and urea moiety contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)-1H-tetrazole: Lacks the urea and thiophene moieties, making it less versatile in terms of chemical reactivity and biological activity.
3-(thiophen-2-ylmethyl)urea: Does not contain the tetrazole ring, resulting in different binding properties and reactivity.
1-(3,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but lacks the tetrazole ring, affecting its overall chemical and biological properties.
Uniqueness
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of all three functional groups (tetrazole, thiophene, and urea), which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-5-6-13(8-12(11)2)22-15(19-20-21-22)10-18-16(23)17-9-14-4-3-7-24-14/h3-8H,9-10H2,1-2H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJQNJLQDMHQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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